

# CGP-11130: A Technical Guide to its Structure, Synthesis, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *4-(4-Fluorophenyl)butanoic acid*

Cat. No.: *B1265496*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

CGP-11130, also known as 4-Fluorophenibut, is a potent and selective agonist for the  $\gamma$ -aminobutyric acid type B (GABA-B) receptor. As a derivative of the nootropic compound phenibut, CGP-11130 has garnered interest within the scientific community for its potential applications in neuroscience research and as a lead compound in drug discovery programs. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of CGP-11130. Detailed experimental protocols for its synthesis and for assays to characterize its activity are provided, along with a summary of its quantitative receptor binding data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

## Chemical Structure and Properties

CGP-11130 is chemically designated as 4-Amino-3-(4-fluorophenyl)butanoic acid.<sup>[1][2]</sup> It is a structural analog of GABA and is closely related to other phenyl-substituted GABA derivatives such as phenibut and baclofen.<sup>[1]</sup> The introduction of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and contributes to its altered pharmacological profile.

| Property          | Value                                                                                           | Reference                               |
|-------------------|-------------------------------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | 4-amino-3-(4-fluorophenyl)butanoic acid                                                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| Synonyms          | CGP-11130, 4-Fluorophenibut, F-Phenibut, $\beta$ -(4-Fluorophenyl)- $\gamma$ -aminobutyric acid | <a href="#">[1]</a>                     |
| Molecular Formula | C10H12FNO2                                                                                      | <a href="#">[2]</a>                     |
| Molecular Weight  | 197.21 g/mol                                                                                    | <a href="#">[2]</a>                     |
| CAS Number        | 52237-19-1                                                                                      | <a href="#">[2]</a>                     |

## Synthesis of CGP-11130

The synthesis of CGP-11130 can be achieved through a multi-step process, with the key step being the asymmetric synthesis of a chiral  $\gamma$ -nitrobutyric acid intermediate. A telescoped continuous flow process has been reported for the efficient synthesis of this key intermediate, which can then be converted to the final product.[\[3\]](#)

## Experimental Protocol: Synthesis of (R)-4-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)butanoic acid (A key intermediate for CGP-11130)

This protocol is based on the principles of asymmetric Michael addition followed by reduction and protection.

### Step 1: Asymmetric Michael Addition of Nitromethane to 4-Fluorocinnamaldehyde[\[3\]](#)

- Reagents: 4-Fluorocinnamaldehyde, Nitromethane, Polystyrene-supported organocatalyst (e.g., a prolinol derivative).
- Procedure:

- A solution of 4-fluorocinnamaldehyde in a suitable solvent (e.g., dichloromethane) is prepared.
- An excess of nitromethane is added to the solution.
- The polystyrene-supported chiral organocatalyst is added to the reaction mixture.
- The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solid catalyst is filtered off.
- The filtrate is concentrated under reduced pressure to yield the crude  $\gamma$ -nitroaldehyde.

#### Step 2: Oxidation of the $\gamma$ -Nitroaldehyde to the corresponding $\gamma$ -Nitro-acid[3]

- Reagents: Crude  $\gamma$ -nitroaldehyde from Step 1, Oxidizing agent (e.g., sodium chlorite in the presence of a scavenger like 2-methyl-2-butene).
- Procedure:
  - The crude  $\gamma$ -nitroaldehyde is dissolved in a suitable solvent system (e.g., a mixture of tert-butanol and water).
  - 2-Methyl-2-butene is added.
  - A solution of sodium chlorite in water is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).
  - The reaction is stirred until the starting material is consumed (monitored by TLC).
  - The reaction is quenched, and the product is extracted with an organic solvent.
  - The organic layer is dried and concentrated to give the crude  $\gamma$ -nitro-acid.

#### Step 3: Reduction of the Nitro Group to an Amine[4]

- Reagents: Crude  $\gamma$ -nitro-acid from Step 2, Reducing agent (e.g., H<sub>2</sub> gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel).
- Procedure:
  - The crude  $\gamma$ -nitro-acid is dissolved in a suitable solvent (e.g., methanol or ethanol).
  - The catalyst (e.g., 10% Pd/C) is added.
  - The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.
  - The reaction is monitored until the uptake of hydrogen ceases.
  - The catalyst is filtered off through a pad of celite.
  - The filtrate is concentrated to yield the crude amino acid, CGP-11130.

#### Step 4: Purification

- The crude CGP-11130 can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

## Quantitative Data

CGP-11130 is a selective agonist for the GABA-B receptor, with significantly lower affinity for the GABA-A receptor.

| Parameter        | Receptor | Value         | Reference           |
|------------------|----------|---------------|---------------------|
| IC <sub>50</sub> | GABA-B   | 1.70 $\mu$ M  | <a href="#">[1]</a> |
| IC <sub>50</sub> | GABA-A   | > 100 $\mu$ M | <a href="#">[1]</a> |

## Experimental Protocols

### Radioligand Binding Assay for GABA-B Receptor

This protocol is a representative method to determine the binding affinity of CGP-11130 to the GABA-B receptor.

- Materials:

- Rat brain membranes (as a source of GABA-B receptors)
- [3H]-GABA or other suitable radioligand
- CGP-11130 (test compound)
- Baclofen (as a positive control)
- Assay buffer (e.g., Tris-HCl buffer)
- Glass fiber filters
- Scintillation cocktail
- Liquid scintillation counter

- Procedure:

- Prepare rat brain membranes by homogenization and centrifugation.
- In a series of tubes, add a fixed amount of brain membrane preparation.
- Add increasing concentrations of unlabeled CGP-11130 or baclofen.
- Add a fixed concentration of the radioligand (e.g., [3H]-GABA).
- For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of an unlabeled agonist (e.g., baclofen).
- Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of CGP-11130. Determine the IC<sub>50</sub> value, the concentration of CGP-11130 that inhibits 50% of the specific binding of the radioligand.

## Adenylyl Cyclase Activity Assay

This protocol outlines a method to assess the effect of CGP-11130 on adenylyl cyclase activity, a downstream effector of the GABA-B receptor.

- Materials:

- Cell membranes expressing GABA-B receptors and adenylyl cyclase
- CGP-11130
- Forskolin (an activator of adenylyl cyclase)
- ATP (substrate)
- [ $\alpha$ -32P]ATP (radiolabeled substrate)
- Assay buffer containing MgCl<sub>2</sub> and other necessary cofactors
- cAMP standards
- Method for separating and quantifying cAMP (e.g., column chromatography or immunoassay)

- Procedure:

- Pre-incubate the cell membranes with CGP-11130 at various concentrations.

- Initiate the reaction by adding a mixture of ATP and [ $\alpha$ -32P]ATP. Forskolin can be included to stimulate adenylyl cyclase activity.
- Incubate the reaction at 37°C for a fixed time.
- Terminate the reaction (e.g., by adding a stop solution containing EDTA).
- Separate the produced [32P]cAMP from unreacted [ $\alpha$ -32P]ATP using sequential column chromatography over Dowex and alumina columns.
- Quantify the amount of [32P]cAMP by liquid scintillation counting.
- Data Analysis: Determine the effect of CGP-11130 on both basal and forskolin-stimulated adenylyl cyclase activity. A decrease in cAMP production in the presence of CGP-11130 would be indicative of its inhibitory effect via GABA-B receptor activation.

## Visualizations

### Signaling Pathway of CGP-11130





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scirp.org [scirp.org]
- To cite this document: BenchChem. [CGP-11130: A Technical Guide to its Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265496#cgp-11130-structure-and-synthesis]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)